Home > Products > Screening Compounds P54623 > Disialyllacto-N-hexaose I
Disialyllacto-N-hexaose I - 137636-98-7

Disialyllacto-N-hexaose I

Catalog Number: EVT-456468
CAS Number: 137636-98-7
Molecular Formula: C62H102N4O47
Molecular Weight: 1655.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Disialyllacto-N-hexaose I, also known as dslnh-I, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. Disialyllacto-N-hexaose I is soluble (in water) and a moderately acidic compound (based on its pKa).
Synthesis Analysis

The synthesis of Disialyllacto-N-hexaose I can be achieved through enzymatic methods involving glycosyltransferases. These enzymes facilitate the addition of monosaccharides to form the oligosaccharide structure. The synthesis typically follows these steps:

  1. Starting Material: The process begins with lactose or its derivatives.
  2. Enzymatic Reactions: Specific glycosyltransferases are employed to add sialic acid and other sugar units. For instance, β-galactosyltransferases and sialyltransferases are crucial for constructing the disialylated structure.
  3. Yield Optimization: Reaction conditions such as temperature, pH, and enzyme concentration are optimized to maximize yield, often achieving yields above 90% .
  4. Purification: Following synthesis, the product is purified using chromatographic techniques to ensure high purity levels.

The methods used in synthesizing Disialyllacto-N-hexaose I reflect a broader trend in glycoscience, where enzymatic synthesis offers advantages over chemical methods due to specificity and mild reaction conditions .

Molecular Structure Analysis

Disialyllacto-N-hexaose I has a complex molecular structure characterized by its glycosidic linkages and branching patterns:

  • Core Structure: The backbone consists of lactose (Galβ1-4Glc), which is extended by additional sugar units.
  • Sialic Acid Residues: It features two sialic acid residues linked via α-2,3 or α-2,6 linkages to galactose units.
  • Branching: The structure may include branching points where additional monosaccharides are attached through β-1,3 or β-1,4 linkages.

The detailed structural representation can be derived from its InChI string provided in chemical databases . This complexity contributes to its biological functions, influencing interactions with receptors in the gut.

Chemical Reactions Analysis

Disialyllacto-N-hexaose I participates in various biochemical reactions:

  1. Hydrolysis: Under acidic conditions or enzymatic action, it can be hydrolyzed into simpler sugars.
  2. Sialylation Reactions: It can undergo further modifications through additional sialylation, leading to more complex oligosaccharides.
  3. Interactions with Microbial Enzymes: Its structure allows for specific interactions with gut microbiota enzymes, influencing digestion and absorption processes.

These reactions underscore its dynamic role in nutrition and metabolism .

Mechanism of Action

Disialyllacto-N-hexaose I exerts several biological effects primarily through its interaction with intestinal cells and microbiota:

  • Prebiotic Effect: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
  • Immune Modulation: The presence of sialic acid residues allows it to mimic host cell surfaces, potentially modulating immune responses.
  • Gut Barrier Function: By supporting the growth of beneficial microbes, it contributes to maintaining gut barrier integrity and preventing pathogen colonization.

Research suggests that these mechanisms may help reduce the incidence of gastrointestinal infections in infants .

Physical and Chemical Properties Analysis

Disialyllacto-N-hexaose I exhibits several notable physical and chemical properties:

These properties are critical for its application in nutritional formulations and research settings .

Applications

Disialyllacto-N-hexaose I has several scientific applications:

  1. Infant Nutrition: It is utilized in infant formula development to mimic human milk composition.
  2. Probiotic Formulations: Its prebiotic properties make it valuable in developing probiotic supplements aimed at enhancing gut health.
  3. Research Tool: It serves as a model compound in glycoscience research to study oligosaccharide functions and interactions.
Structural and Biosynthetic Analysis of DSLNH I

Enzymatic Pathways Governing DSLNH I Synthesis in Mammary Gland Epithelium

The biosynthesis of DSLNH I occurs within the Golgi apparatus of lactating mammary epithelial cells, orchestrated by a sequential cascade of glycosyltransferase (GT) enzymes acting upon a lactose (Galβ1-4Glc) core. The process involves stepwise elongation and decoration:

  • Core Elongation: Initiated by β1,3-N-acetylglucosaminyltransferases (β3GnT; e.g., B3GNT1, B3GNT2), which add a GlcNAc residue via β1-3 linkage to the terminal galactose of lactose, forming the LNTri II core (GlcNAcβ1-3Galβ1-4Glc). Subsequent β1,4-galactosyltransferases (β4GalT; particularly β4GalT1) extend this by adding Galβ1-4 to the terminal GlcNAc, forming the linear type II chain LacNAc (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) [5] [7].
  • Branching: A key step involves a β1,6-N-acetylglucosaminyltransferase (IGnT; likely MGAT5 or GCNT2), which adds a GlcNAc residue via a β1-6 linkage to the galactose residue within the existing LacNAc unit. This creates a branched acceptor: Galβ1-4GlcNAcβ1-3(GlcNAcβ1-6)Galβ1-4Glc. This branched structure is further extended by β3GnTs and β4GalTs on both arms, leading to the formation of the Lacto-N-hexaose (LNH I) core: Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc [1] [5] [7].
  • Sialylation: The LNH I core serves as the primary acceptor for sialyltransferases. DSLNH I biosynthesis critically depends on the activity of β-galactoside α2,6-sialyltransferase (ST6GAL1). ST6GAL1 preferentially sialylates the terminal galactose of the type II LacNAc unit on the 6-linked branch (Galβ1-4GlcNAcβ1-6-) via an α2-6 linkage. Crucially, evidence also strongly implicates ST6GAL1 in adding the second sialic acid residue, often α2-6-linked to the subterminal GlcNAc residue within the same branch (GlcNAcβ1-6Gal-) of the LNH I core, although α2-6 sialylation of the core lactose Gal residue is also observed in some structures. This dual action results in the characteristic disialylated, branched structure of DSLNH I [2] [5] [7].

Table 1: Key Enzymes Involved in DSLNH I Biosynthesis

Enzyme ActivityGene Symbol(s)EC NumberLinkage FormedPrimary Acceptor StructureProduct
β1,3-N-AcetylglucosaminyltransferaseB3GNT1, B3GNT2EC 2.4.1.149GlcNAcβ1-3GalGalβ1-4Glc(NAc) (Terminal Gal)LNTri II (GlcNAcβ1-3Galβ1-4Glc)
β1,4-GalactosyltransferaseB4GALT1EC 2.4.1.90Galβ1-4GlcNAcGlcNAcβ1-3/6Gal (Terminal GlcNAc)LacNAc (Galβ1-4GlcNAcβ1-3Galβ1-4Glc)
β1,6-N-Acetylglucosaminyltransferase (IGnT)MGAT5, GCNT2EC 2.4.1.150GlcNAcβ1-6GalGalβ1-4GlcNAcβ1-3/6Gal (Internal Gal)Branched core (e.g., for LNH I)
β-Galactoside α2,6-SialyltransferaseST6GAL1EC 2.4.99.1Neu5Acα2-6GalGalβ1-4GlcNAc-R (Terminal Gal, Type II)Monosialylated branch (e.g., 6'-SL, S-LacNAc)
β-Galactoside α2,6-SialyltransferaseST6GAL1EC 2.4.99.1Neu5Acα2-6GlcNAcGalβ1-4(Neu5Acα2-6)GlcNAc-R (Subterminal GlcNAc)Disialylated branch (e.g., contributing to DSLNH I)

Role of Sialyltransferases and Fucosyltransferases in DSLNH I Isomer Formation

The formation of specific DSLNH isomers, including DSLNH I, is dictated by the substrate specificity and compartmentalization of sialyltransferases:

  • Sialyltransferase Specificity Defines Isomers: The linkage type (α2-3 vs α2-6) and position of sialic acid addition are paramount. ST6GAL1 is the primary enzyme responsible for α2-6-sialylation on both terminal Gal and subterminal GlcNAc residues within type II chains. In contrast, β-galactoside α2,3-sialyltransferases (ST3GAL4, ST3GAL6) specifically add Neu5Ac via α2-3 linkages to terminal Gal residues. The action of ST3GAL enzymes on the LNH core leads to isomers like DSLNH II (characterized by α2-3 linked sialic acids). The expression level and activity ratio of ST6GAL1 to ST3GAL3/4/6 within the mammary gland epithelium significantly influence whether the disialylated product on an LNH backbone adopts the DSLNH I (predominantly α2-6) or DSLNH II (predominantly α2-3) configuration [2] [5] [7].
  • Fucosyltransferase Competition: While DSLNH I itself is not typically fucosylated, the activity of fucosyltransferases (FUT2, FUT3) significantly impacts the availability of the LNH I precursor. FUT2 (α1,2-fucosyltransferase) and FUT3 (α1,3/4-fucosyltransferase) compete for the same terminal Gal and subterminal GlcNAc residues targeted by sialyltransferases. High FUT2/3 activity diverts potential acceptor substrates towards fucosylated HMOs (e.g., FDSLNH I - Fucodisialyllacto-N-hexaose I), thereby reducing the pool of LNH I available for sialylation by ST6GAL1. This competition directly modulates DSLNH I concentration in milk. Genetic polymorphisms (Secretor/ Lewis status) affecting FUT2/3 expression are thus indirect but major determinants of DSLNH I abundance [1] [3] [9].

Comparative Biosynthesis of DSLNH I Across Mammalian Species

DSLNH I exemplifies the structural uniqueness and complexity of HMOs compared to milk oligosaccharides (MOs) in other mammals:

  • Human Specificity and Concentration: DSLNH I is a prominent acidic HMO found in human milk, particularly in colostrum where total acidic HMOs peak. Its biosynthesis relies on the highly developed branching and sialylation machinery (specifically robust ST6GAL1 activity acting on branched cores) characteristic of human mammary epithelial cells. While structurally related disialylated hexaoses exist in some primates, their concentrations and specific isomeric forms (like the precise branch and linkage pattern defining DSLNH I) are distinct and generally lower [7] [8] [10].
  • Limited Presence in Bovines and Other Domestic Animals: Bovine milk and colostrum contain significantly lower total oligosaccharide concentrations (≤ 1g/L vs 10-15g/L in mature human milk) and exhibit far less structural diversity. While disialyllacto-N-tetraose (DSLNT) is relatively abundant in bovine colostrum, larger branched and disialylated structures like DSLNH I are either absent or present only in trace amounts. This is attributed to the limited expression and activity of the necessary β1,6-GlcNAc branching enzymes (IGnTs) and the specific α2,6-sialyltransferase (ST6GAL1) acting on complex branched acceptors in the bovine mammary gland. Bovine MOs are dominated by simpler, linear structures, often sialylated in α2-3 linkages or containing type I chains less frequently [6] [8] [10].
  • Evolutionary Perspective: The capacity to synthesize complex branched and highly fucosylated/sialylated HMOs like DSLNH I is considered an evolutionary adaptation in humans and some primates. It likely provides selective advantages by shaping a protective and beneficial infant gut microbiome (e.g., enriching for specific sialic-acid utilizing Bifidobacteria) and offering protection against pathogens through molecular mimicry of gut receptor glycans. The sophisticated GT enzyme repertoire, particularly the high expression and specificities of FUT2, FUT3, ST6GAL1, and branching enzymes, underpins this unique biosynthetic capability not fully replicated in other mammalian species studied [7] [8] [10].

Table 2: Comparative Biosynthesis and Occurrence of DSLNH I-Type Structures in Mammalian Milk

SpeciesTotal MO Concentration (g/L)Structural ComplexityBiosynthetic Capacity (Relevant Enzymes)Presence of DSLNH I/ AnalogueNotes
Human10-15 (Mature) 20-24 (Colostrum)Very HighHigh: Robust β1,6GnT (IGnT); High ST6GAL1Yes (DSLNH I)Prominent acidic HMO, especially in colostrum.
Great ApesModerate-HighHighModerate-High: Similar GTs to humansLikely (Isomers Present)Specific isomers/concentrations differ.
Bovine (Cow)< 0.1 (Milk) ~1 (Colostrum)Low-ModerateLow: Limited β1,6GnT; Low ST6GAL1; High ST3GALTrace / AbsentDSLNT abundant in colostrum; Larger branched disialyl structures rare.
Ovine (Sheep)< 0.1 (Milk) ~1 (Colostrum)Low-ModerateLow: Similar constraints to bovineTrace / AbsentSimpler sialylated OS prevalent.
Caprine (Goat)< 0.1 (Milk) ~1 (Colostrum)Low-ModerateLow: Similar constraints to bovineTrace / AbsentSlightly higher MO diversity than bovine, but still lacks complex branched disialyl hexaoses.
Murine (Mouse)Very LowLowVery LimitedAbsentMO profile dominated by simpler sialyllactose.

Properties

CAS Number

137636-98-7

Product Name

Disialyllacto-N-hexaose I

IUPAC Name

5-acetamido-2-[2-[3-acetamido-2-[2-[[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-hydroxy-4-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Molecular Formula

C62H102N4O47

Molecular Weight

1655.5 g/mol

InChI

InChI=1S/C62H102N4O47/c1-16(74)63-31-20(35(83)22(79)7-67)5-62(60(98)99,113-53(31)95)112-52-40(88)27(12-72)103-58(46(52)94)109-49-34(66-19(4)77)55(102-26(11-71)39(49)87)110-51-41(89)29(105-57(45(51)93)107-47(25(82)10-70)36(84)23(80)8-68)14-100-54-33(65-18(3)76)42(90)48(28(13-73)104-54)108-56-44(92)43(91)38(86)30(106-56)15-101-61(59(96)97)6-21(78)32(64-17(2)75)50(111-61)37(85)24(81)9-69/h8,20-58,67,69-73,78-95H,5-7,9-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99)

InChI Key

UUZWLWYXBNTJDG-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.